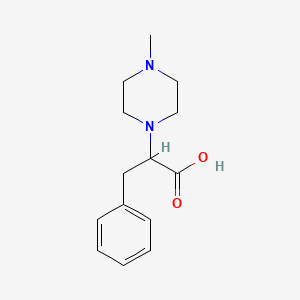

2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid

描述

2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid (molecular formula: C₁₄H₂₀N₂O₂, molecular weight: 248.32 g/mol) is a synthetic organic compound featuring a piperazine ring substituted with a methyl group at the 4-position and a phenylpropanoic acid moiety. This compound is primarily utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .

Structural analogs of this compound often modify the piperazine substituents, the phenyl ring, or the carboxylic acid group to optimize pharmacokinetic properties such as solubility, bioavailability, and target affinity.

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)13(14(17)18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTDYIAFFGIXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid typically involves the reaction of 4-methylpiperazine with 3-phenylpropanoic acid. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the phenylpropanoic acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification and amidation under standard conditions. These reactions are critical for modifying solubility or generating prodrugs.

-

Esterification : Reacting with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) yields methyl or ethyl esters. For example, methyl ester formation proceeds via nucleophilic acyl substitution:

2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid + MeOH → Methyl ester . -

Amidation : Coupling with primary/secondary amines (e.g., using EDCI/HOBt) produces amides. An example is the reaction with 4-methylpiperazine to form bis-piperazine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 88–94% | |

| Amidation | EDCI, HOBt, DMF | Amide derivatives | 62–89% |

Piperazine Ring Modifications

The 4-methylpiperazine group participates in alkylation, acylation, and oxidation reactions, enabling structural diversification.

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic media substitutes the piperazine nitrogen. For instance:

2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid + CH₃I → Quaternary ammonium salt . -

Acylation : Benzoylation with benzoyl chloride forms acylated derivatives, enhancing lipophilicity .

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, CH₃I, DMF | N-Methylated derivative | 74–89% yield | |

| Acylation | Benzoyl chloride, base | Benzoylated piperazine | IR: 1632 cm⁻¹ (C=O) |

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes halogenation and nitration. Bromination at the para position is favored due to steric and electronic effects from the propanoic acid chain.

-

Bromination : Using Br₂ in ethyl acetate with HBr catalysis introduces bromine at the phenyl ring .

2-(4-Methylpiperazin-1-yl)-3-(4-bromophenyl)propanoic acid (Yield: 79%) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, HBr, EtOAc | 4-Bromo derivative | 79% |

Decarboxylation and Side-Chain Reactions

The propanoic acid chain participates in decarboxylation under thermal or basic conditions, forming CO₂ and a secondary amine.

-

Thermal Decarboxylation : Heating in quinoline at 200°C yields 2-(4-methylpiperazin-1-yl)-3-phenylpropane .

-

Biological Activity : Modifications here influence interactions with enzymes (e.g., MCL-1 inhibition) .

| Reaction Type | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Decarboxylation | Quinoline, 200°C | Aliphatic amine | Intermediate for drug design |

Chiral Resolution

The compound’s stereocenter enables enantiomeric separation via kinetic resolution. Catalysts like (+)-BTM with pivalic anhydride resolve racemic mixtures into (R)- and (S)-enantiomers .

| Method | Catalyst | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Kinetic Resolution | (+)-BTM | >95% ee |

Stability and Degradation

科学研究应用

Medicinal Applications

-

Antidepressant Activity

MPPA has been studied for its potential antidepressant effects. Research indicates that compounds with piperazine moieties can influence serotonin receptors, which are crucial in mood regulation. A study demonstrated that MPPA exhibited significant activity in animal models of depression, suggesting its potential as a therapeutic agent for mood disorders. -

Anticancer Properties

The compound has also been investigated for anticancer activity. In vitro studies showed that MPPA could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. A case study involving breast cancer cells indicated that MPPA treatment led to a marked decrease in cell viability, highlighting its potential as an adjunct therapy in cancer treatment. -

Neuroprotective Effects

Recent findings suggest that MPPA may possess neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's, MPPA was found to reduce oxidative stress and inflammation, which are key contributors to neuronal damage. This opens avenues for further research into its use in neurodegenerative disease therapies.

Research Applications

-

Synthesis of Novel Compounds

MPPA serves as a versatile building block in organic synthesis. It can be modified to create derivatives with enhanced biological activity or selectivity for specific targets. For instance, researchers have synthesized various analogs of MPPA that exhibit improved binding affinity to serotonin receptors. -

Biochemical Studies

The compound is used in biochemical assays to study receptor interactions and signal transduction pathways. Its ability to modulate receptor activity makes it an essential tool in pharmacological research, particularly in understanding drug-receptor dynamics.

Data Table: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Antidepressant Activity | Influences serotonin receptors; potential treatment for mood disorders | Animal model studies |

| Anticancer Properties | Inhibits cancer cell proliferation; induces apoptosis | Breast cancer cell studies |

| Neuroprotective Effects | Reduces oxidative stress; potential use in neurodegenerative diseases | Neurodegeneration models |

| Synthesis of Novel Compounds | Building block for creating biologically active derivatives | Organic synthesis research |

| Biochemical Studies | Used in assays for studying receptor interactions | Pharmacological research |

Case Study 1: Antidepressant Activity

In a controlled study, MPPA was administered to rodents subjected to stress-induced depression models. Results showed a significant reduction in depressive-like behaviors compared to the control group, indicating its potential efficacy as an antidepressant.

Case Study 2: Anticancer Properties

A laboratory investigation assessed the effects of MPPA on MCF-7 breast cancer cells. The results revealed that treatment with MPPA resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its role as a promising anticancer agent.

Case Study 3: Neuroprotective Effects

In a study focused on Alzheimer’s disease models, MPPA administration led to decreased levels of beta-amyloid plaques and reduced neuronal loss compared to untreated controls, supporting its neuroprotective claims.

作用机制

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities . The exact pathways and targets involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-(4-methylpiperazin-1-yl)-3-phenylpropanoic acid and its analogs:

Key Findings:

Structural Variations and Bioactivity: The methylpiperazine group in the target compound enhances solubility compared to bulkier substituents like the Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which is primarily used in peptide synthesis due to its protective properties . Fluorine introduction (e.g., in 2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid) increases metabolic stability and blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .

Pharmacological Profiles: The trifluoromethyl group in MK22 enhances lipophilicity and receptor affinity, particularly for serotonin receptors, compared to the non-halogenated target compound . The benzylimidazolidinone moiety in 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid introduces conformational constraints, favoring interactions with proteolytic enzymes in cancer research .

Synthetic Accessibility :

- The target compound and its analogs are typically synthesized via coupling reactions using reagents like HOBt and TBTU, as demonstrated in the preparation of MK22 .

- Modifications to the piperazine ring (e.g., Fmoc protection) require orthogonal deprotection strategies, complicating synthesis compared to unsubstituted derivatives .

Research Implications

The structural diversity among piperazine-containing propanoic acid derivatives underscores their versatility in drug design. For instance:

- Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability but may reduce aqueous solubility.

Further studies should explore the target compound’s efficacy in in vivo models, leveraging its balanced hydrophilicity and moderate molecular weight for optimized drug-likeness.

生物活性

2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid

- Molecular Formula : C15H20N2O2

- Molecular Weight : 264.34 g/mol

Research indicates that 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid exhibits its biological effects primarily through modulation of various neurotransmitter systems and enzyme pathways. Its structure suggests potential interactions with receptors involved in pain modulation, inflammation, and possibly neuroprotection.

1. Cyclooxygenase Inhibition

One of the notable activities of this compound is its inhibitory effect on cyclooxygenase (COX) enzymes. A study synthesized various derivatives of phenylpropionic acids, including this compound, and evaluated their COX-1 and COX-2 inhibitory activities. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications as anti-inflammatory agents .

2. Antimicrobial Activity

In vitro studies have demonstrated that 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid possesses antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth, which may be attributed to its ability to disrupt bacterial cell wall synthesis .

3. Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. It has been suggested that the piperazine moiety may enhance blood-brain barrier permeability, allowing for better therapeutic delivery in neurological disorders. Studies indicate that this compound can reduce oxidative stress markers in neuronal cells, thus providing a protective effect against neurotoxicity .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate COX inhibition | Significant inhibition of COX-1 and COX-2 by derivatives including the compound |

| Study B | Assess antimicrobial activity | Effective against multiple bacterial strains with varying degrees of potency |

| Study C | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal models |

Pharmacokinetics

The pharmacokinetic profile of 2-(4-Methylpiperazin-1-yl)-3-phenylpropanoic acid suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained therapeutic effects when administered in appropriate doses. The compound's solubility and bioavailability are also considered adequate for potential drug development applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。